7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features. It includes a purine-2,6-dione core, which is a type of nitrogen-containing heterocycle. Attached to this core are various substituents, including a 4-fluorobenzyl group, a 2-(1H-indol-3-yl)ethylamino group, and two methyl groups .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves multiple steps and various types of chemical reactions. The synthesis of similar indole derivatives often involves multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The purine-2,6-dione core is a bicyclic structure with a six-membered ring fused to a five-membered ring, both of which contain nitrogen atoms . The indole group is another bicyclic structure, consisting of a benzene ring fused to a five-membered ring containing a nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications
Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino purinediones, closely related to the specified compound, have been designed to improve water solubility and evaluated for their potential as multitarget drugs for neurodegenerative diseases. These compounds showed promising results as dual-target-directed adenosine receptor antagonists and monoamine oxidase inhibitors, indicating their potential in symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized in search of novel antiallergic compounds. Among these, a specific compound showed significant potency in an ovalbumin-induced histamine release assay, suggesting the therapeutic potential of such derivatives in treating allergic conditions (Menciu et al., 1999).
Chemosensors
A rhodamine-based compound demonstrated the capability as a dual chemosensor for Zn2+ and Al3+ ions, with distinctly separated excitation and emission wavelengths. This highlights the potential application of similar compounds in the detection and monitoring of metal ions, which is crucial in various environmental and biological contexts (Roy et al., 2019).
Future Directions
Indole derivatives are a topic of ongoing research due to their prevalence in natural products and their wide range of biological activities. Future research may focus on developing new synthetic methods for these compounds, exploring their biological activity, and investigating their potential applications in medicine .
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2/c1-29-21-20(22(32)30(2)24(29)33)31(14-15-7-9-17(25)10-8-15)23(28-21)26-12-11-16-13-27-19-6-4-3-5-18(16)19/h3-10,13,27H,11-12,14H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXYZSTEKMPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885896-54-8 |
Source
|
Record name | 7-[(4-fluorophenyl)methyl]-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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